Ethyl 4-(4-bromophenoxy)butanoate
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Overview
Description
Ethyl 4-(4-bromophenoxy)butanoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenyl group is substituted with a bromine atom. This compound is often used in organic synthesis and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-bromophenoxy)butanoate can be synthesized through the esterification of 4-(4-bromophenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenoxy)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(4-bromophenoxy)butanoic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-(4-hydroxyphenoxy)butanoate, 4-(4-aminophenoxy)butanoate, or 4-(4-mercaptophenoxy)butanoate can be formed.
Ester Hydrolysis: The primary products are 4-(4-bromophenoxy)butanoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(4-bromophenoxy)butanoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-(4-bromophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, altering its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-bromophenyl)butanoate: Similar in structure but lacks the phenoxy group.
Ethyl 2-(4-bromophenoxy)acetate: Contains a shorter carbon chain and different ester linkage.
Ethyl 2-bromo-2-cyclopropylacetate: Features a cyclopropyl group instead of a phenoxy group.
Uniqueness
Ethyl 4-(4-bromophenoxy)butanoate is unique due to its specific combination of a bromophenoxy group and a butanoate ester. This structure imparts distinct chemical properties, making it valuable for targeted synthesis and research applications.
Properties
IUPAC Name |
ethyl 4-(4-bromophenoxy)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNTPAUIDBKKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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